molecular formula C20H27NO2S B12794296 Methiodone CAS No. 114538-73-7

Methiodone

Cat. No.: B12794296
CAS No.: 114538-73-7
M. Wt: 345.5 g/mol
InChI Key: NLPGJSPLDNDKKZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methiodone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methiodone has several scientific research applications:

Comparison with Similar Compounds

Methiodone is similar to other synthetic opioids such as methadone, dextromoramide, and dipipanone. it has unique properties due to the presence of the sulfone group, which may affect its binding to opioid receptors and its pharmacokinetic profile . Compared to methadone, this compound has been found to have similar potency but with inconsistent activity between different patients . Other similar compounds include:

    Methadone: A widely used synthetic opioid for pain management and opioid addiction treatment.

    Dextromoramide: A potent synthetic opioid with a rapid onset of action.

    Dipipanone: Another synthetic opioid used for pain relief.

This compound’s unique structure and pharmacological properties make it an interesting compound for further research and development in the field of synthetic opioids.

Properties

CAS No.

114538-73-7

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine

InChI

InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3

InChI Key

NLPGJSPLDNDKKZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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